molecular formula C11H14O3 B1235544 Ethyl 2-hydroxy-3-phenylpropanoate CAS No. 15399-05-0

Ethyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1235544
CAS No.: 15399-05-0
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-hydroxy-3-phenylpropanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-hydroxy-3-phenylpropionic acid with ethanol The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This could lead to the release of 3-hydroxy-3-phenylpropionic acid and ethanol .

Biochemical Pathways

It is known to be a metabolite , suggesting that it may be involved in metabolic processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve esterase-catalyzed hydrolysis, and excretion pathways would depend on the resulting metabolites .

Result of Action

Given its status as a metabolite , it might play a role in various biochemical processes, but specific effects would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of esterases would affect its hydrolysis, and pH could influence its stability. It is soluble in organic solvents but insoluble in water , which could impact its distribution and bioavailability.

Preparation Methods

Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through the esterification of 3-hydroxy-3-phenylpropionic acid with ethanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

In industrial settings, the compound is produced by the esterification of hydroxyphenylpropionic acid with ethanol in the presence of an acid catalyst . The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Ethyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934886
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid / Black pepper like aroma
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble, Soluble (in ethanol)
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.102
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15399-05-0
Record name Ethyl 2-hydroxy-3-phenylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15399-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-phenylpropanoic acid (2.10 g, 12.6 mmol) in ethanol (50 mL) was saturated with gaseous hydrochloric acid and allowed to stand at room temperature overnight. The reaction mixture was poured into water, neutralized with solid sodium hydrogen carbonate and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give ethyl 2-hydroxy-3-phenylpropanoate as a peach-colored oil (2.00 g, 82%); 1HNMR (200 MHz, DMSO-d6): δ7.15-7.35 (m, 5H), 5.4-5.6 (br, 1H), 4.15-4.3 (br, 1H), 4.05 (q, 2H, J=7.3 Hz), 2.75-3.0 (m, 2H), and 1.2 ppm (t, 3H, J=7.4 Hz).
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2.1 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-hydroxy-3-phenylpropanoate in the context of the provided research?

A1: this compound was identified as one of the main components of sauce-flavor Moutai lees in a study analyzing aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) []. The compound constituted a significant portion of the identified aromatic profile, contributing to the characteristic flavor of this byproduct of Moutai liquor production. This finding highlights the compound's role in contributing to the sensory qualities of a specific food product.

Q2: Was this compound found to have any biological activity in the provided research?

A2: While this compound itself wasn't tested for antimicrobial activity in the provided research, a closely related compound, (2 R)-2-(4-hydroxyphenyl)this compound, isolated from the marine microalgae Aurantiochytrium sp. SC145, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans []. This finding suggests that the phenylpropanoate structure could be a promising scaffold for developing novel antimicrobial agents. Further research is needed to explore the specific antimicrobial potential of this compound.

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